4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
The compound “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a thiazol group, a phenoxyphenyl group, and a triazolamine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized using methods such as the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Synthesis and Structural Properties
Synthesis and Characterization : The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine and its derivatives have been synthesized and characterized using various spectroscopic and structural analysis techniques. For example, Kariuki et al. (2021) synthesized isostructural compounds related to the chemical , and these compounds were characterized using single-crystal diffraction to understand their structural properties (Kariuki, B. F. Abdel-Wahab, & El‐Hiti, 2021).
Molecular Docking and Quantum Chemical Calculations : Researchers like Viji et al. (2020) have conducted molecular docking and quantum chemical calculations on similar compounds. These studies help understand the molecular structure, spectroscopic data, and biological effects based on molecular docking predictions (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the compound.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine in laboratory settings are not yet fully known. Thiazole derivatives have been reported to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been reported to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been reported to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been reported to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Thiazole derivatives have been reported to be directed to specific compartments or organelles .
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5OS/c24-16-8-6-15(7-9-16)20-14-31-23(26-20)21-22(25)29(28-27-21)17-10-12-19(13-11-17)30-18-4-2-1-3-5-18/h1-14H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYBSWXLBQBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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